![molecular formula C22H23ClN2O2 B11503397 4-(4-chlorophenyl)-8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11503397.png)
4-(4-chlorophenyl)-8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine
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Overview
Description
4-(4-chlorophenyl)-8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine belongs to the benzodiazepine class of compounds. These molecules exhibit a wide spectrum of pharmacological effects and are commonly prescribed for various pathologies. The first benzodiazepine, Librium, was developed in 1960 by Hoffmann-La Roche . The compound’s structure consists of a benzene ring fused with a diazepine ring, which confers its pharmacological activity.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for this compound. One approach involves the acylation of 5-chloro-2-(methylamino)benzophenone with neat bromoacetyl chloride in NMP (N-methyl-2-pyrrolidone), followed by intramolecular cyclization upon addition of ammonia in a MeOH/H2O mixture . Another method utilizes a continuous flow platform, combining a SNAr reaction to produce a nitrodiarylamine intermediate, followed by reduction of the nitro group and subsequent cyclocondensation .
Industrial Production:: While industrial-scale production methods may vary, continuous flow synthesis offers an efficient platform for producing strategic entities like 1,4-benzodiazepine-2-ones .
Chemical Reactions Analysis
Reactions:: This compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. For example:
Reduction: Reduction of the nitro group to the corresponding amine is crucial in the synthesis.
Cyclocondensation: The intramolecular cyclization step forms the diazepine ring.
Major Products:: The primary product is 4-(4-chlorophenyl)-8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine itself.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: As anxiolytics, hypnotics, antiarrhythmics, and vasopressin antagonists.
Chemistry: A key synthon for other fused ring compounds.
Biology: Some studies suggest antiproliferative effects against cellular tumors.
Mechanism of Action
The exact mechanism remains complex, but benzodiazepines generally enhance the inhibitory effects of gamma-aminobutyric acid (GABA) by binding to GABA receptors. This leads to sedative, anxiolytic, and muscle-relaxant effects.
Comparison with Similar Compounds
Similar Compounds::
Properties
Molecular Formula |
C22H23ClN2O2 |
---|---|
Molecular Weight |
382.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine |
InChI |
InChI=1S/C22H23ClN2O2/c1-3-26-20-12-16-14-24-22(15-7-9-17(23)10-8-15)18-6-5-11-25(18)19(16)13-21(20)27-4-2/h5-13,22,24H,3-4,14H2,1-2H3 |
InChI Key |
XSFIKCCVRWPVDR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)CNC(C3=CC=CN32)C4=CC=C(C=C4)Cl)OCC |
Origin of Product |
United States |
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